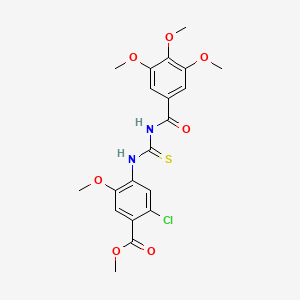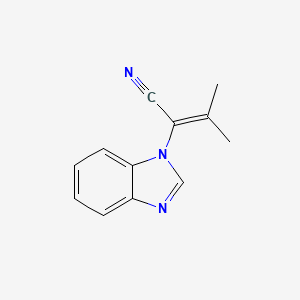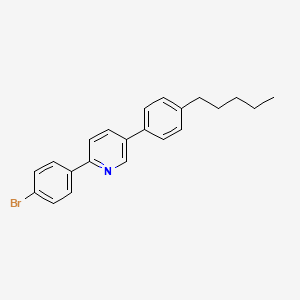
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a chloro group, and a thioureido group attached to a benzoate core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxybenzoic acid with 3,4,5-trimethoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the thioureido linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzoate derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the chloro group can produce various substituted benzoate compounds.
科学研究应用
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioureido group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar benzoate core but has different substituents, leading to distinct chemical properties and applications.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Another compound with a methoxy and chloro group, but with a pyridine core instead of a benzoate core.
Uniqueness
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate is unique due to its combination of functional groups, which confer specific reactivity and interaction capabilities. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C20H21ClN2O7S |
|---|---|
分子量 |
468.9 g/mol |
IUPAC 名称 |
methyl 2-chloro-5-methoxy-4-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H21ClN2O7S/c1-26-14-8-11(19(25)30-5)12(21)9-13(14)22-20(31)23-18(24)10-6-15(27-2)17(29-4)16(7-10)28-3/h6-9H,1-5H3,(H2,22,23,24,31) |
InChI 键 |
YYFJQODSAOMFII-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=C(C(=C2)Cl)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B11704469.png)


![N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11704492.png)
![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11704494.png)

![2,4-di(piperidin-1-yl)-6-{(2E)-2-[4-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11704513.png)
![(2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one](/img/structure/B11704522.png)
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11704525.png)
![methyl 4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate](/img/structure/B11704528.png)
![Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11704536.png)
![8-Bromo-1',3',3'-trimethyl-5',6-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11704537.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11704549.png)
![4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11704551.png)
